N-(Prop-2-yn-1-yl)piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

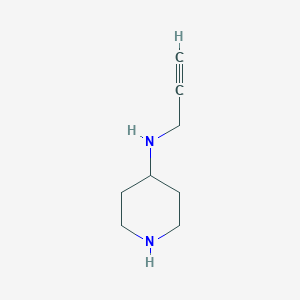

N-(Prop-2-yn-1-yl)piperidin-4-amine is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a propynyl group at the nitrogen atom and an amine group at the fourth position of the ring.

Mechanism of Action

Target of Action

N-(Prop-2-yn-1-yl)piperidin-4-amine primarily targets Monoamine Oxidase (MAO) . MAO exists as two distinct enzymatic isoforms, MAO-A and MAO-B, based on their substrate and inhibitor specificities . MAO-A preferentially deaminates serotonin, adrenaline, and noradrenaline .

Mode of Action

The compound interacts with its targets through a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .

Biochemical Pathways

The compound affects the pathways related to the metabolism of neurotransmitters such as serotonin, adrenaline, and noradrenaline . By inhibiting MAO, the compound prevents the breakdown of these neurotransmitters, increasing their availability in the brain .

Pharmacokinetics

For instance, the compound’s molecular weight (138.21 g/mol) could influence its absorption and distribution in the body.

Result of Action

The inhibition of MAO by this compound results in increased levels of neurotransmitters in the brain . This can have various effects at the molecular and cellular levels, potentially impacting mood and behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-yn-1-yl)piperidin-4-amine typically involves the reaction of piperidine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the piperidine nitrogen . The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-yn-1-yl)piperidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, basic or acidic conditions depending on the desired substitution.

Major Products Formed

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-(Prop-2-yn-1-yl)piperidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

1-(Prop-2-yn-1-yl)piperidin-4-amine: Similar structure but with different substitution patterns.

N-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine: Contains an additional methyl group on the nitrogen atom.

Uniqueness

N-(Prop-2-yn-1-yl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propynyl group allows for unique reactivity and interactions with molecular targets, making it a valuable compound in various research applications .

Biological Activity

N-(Prop-2-yn-1-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its biological activities related to enzyme inhibition and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a piperidine ring substituted with a propynyl group. Its structural formula is represented as follows:

The presence of the propynyl group is critical for its interaction with biological targets, particularly enzymes involved in neurotransmitter metabolism.

The primary mechanism of action for this compound involves the inhibition of monoamine oxidase (MAO), specifically MAO-A and MAO-B isoforms. This inhibition leads to increased levels of biogenic amines such as serotonin, dopamine, and norepinephrine, which are crucial for mood regulation and cognitive function.

Key Findings on Mechanism:

- Enzyme Inhibition : The compound has been shown to inhibit MAO-A and MAO-B effectively, leading to altered neurotransmitter dynamics .

- Cellular Effects : It modulates cellular processes by influencing signaling pathways and gene expression related to neurotransmitter regulation.

Biological Activity

The biological activities of this compound can be summarized as follows:

1. Enzyme Inhibition Studies

A study conducted on various piperidine derivatives indicated that this compound showed significant inhibition against both MAO isoforms. The IC50 values were determined through a series of concentration assays, demonstrating effective inhibition at micromolar concentrations .

2. Structure–Activity Relationship (SAR)

Research has highlighted the importance of the propynyl substituent in enhancing the inhibitory potency against MAOs. Variations in the piperidine structure were systematically studied to optimize biological activity. For instance, modifications that retained the propynyl group while altering other substituents led to compounds with improved selectivity and potency .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is essential to compare it with similar compounds:

Properties

IUPAC Name |

N-prop-2-ynylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-2-5-10-8-3-6-9-7-4-8/h1,8-10H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUSMJNIPLCWBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.